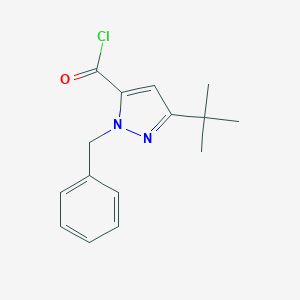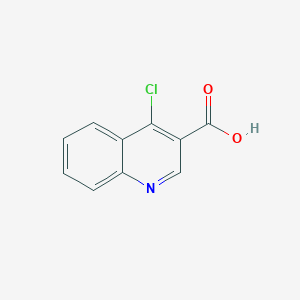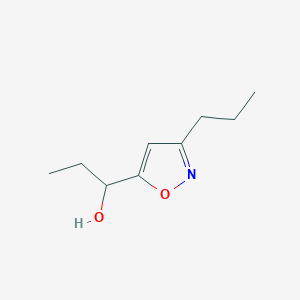
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol, also known as PPOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPOP belongs to the class of oxazole derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain.
Wirkmechanismus
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol acts as a positive allosteric modulator of NMDA receptors, meaning that it enhances the activity of these receptors. This leads to increased synaptic plasticity and improved cognitive function.
Biochemische Und Physiologische Effekte
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in lab experiments is its high potency and selectivity for NMDA receptors. However, one limitation is that 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol. One direction is to investigate the effects of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to develop more potent and selective 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol analogs that can be used as therapeutics. Additionally, the mechanisms underlying the neuroprotective effects of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol could be further elucidated to identify new targets for drug development.
Synthesemethoden
The synthesis of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol involves the condensation of 3-propyl-2-amino-5-hydroxytetrahydrofuran with ethyl isocyanate, followed by cyclization with acetic anhydride. The resulting product is then reduced with sodium borohydride to yield 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity.
Eigenschaften
CAS-Nummer |
165319-55-1 |
|---|---|
Produktname |
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-(3-propyl-1,2-oxazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-3-5-7-6-9(12-10-7)8(11)4-2/h6,8,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
YXCMJUWCTYNNEK-UHFFFAOYSA-N |
SMILES |
CCCC1=NOC(=C1)C(CC)O |
Kanonische SMILES |
CCCC1=NOC(=C1)C(CC)O |
Synonyme |
5-Isoxazolemethanol,-alpha--ethyl-3-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)

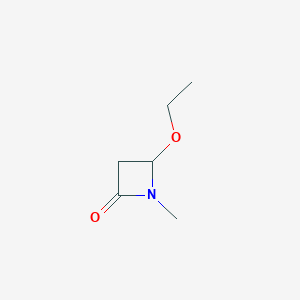
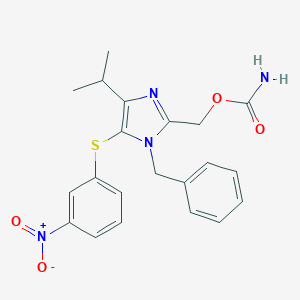
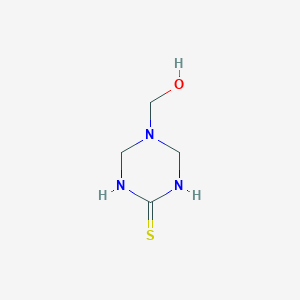
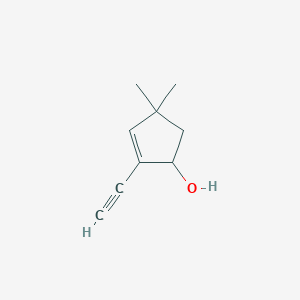
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)


![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
